Product packaging for 3-(Benzoxazol-2-yl)benzyl alcohol(Cat. No.:CAS No. 65540-83-2)

3-(Benzoxazol-2-yl)benzyl alcohol

Cat. No.: B3055572
CAS No.: 65540-83-2
M. Wt: 225.24 g/mol
InChI Key: ISXYEFBBGCZMAE-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Heterocycle in Contemporary Chemical Research

The benzoxazole heterocycle, an aromatic organic compound featuring a fused benzene (B151609) and oxazole (B20620) ring, is a cornerstone in modern chemical and pharmaceutical research. rsc.org Its rigid, planar structure and electron-rich nature make it a privileged scaffold in medicinal chemistry. chem960.com Benzoxazole derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govchemijournal.com This broad spectrum of activity has cemented the benzoxazole core as a vital pharmacophore in the development of novel therapeutic agents. chem960.com

Beyond pharmaceuticals, benzoxazoles are integral to the field of materials science. Their unique photophysical properties, such as high fluorescence quantum yields and thermal stability, make them ideal candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and optical brighteners. rsc.org The versatility of the benzoxazole ring system, which allows for functionalization at various positions, enables chemists to fine-tune its electronic and biological properties, making it a subject of continuous and intensive research. rsc.org

Contextual Importance of Benzyl (B1604629) Alcohol Moieties in Organic Chemistry and Advanced Materials

Benzyl alcohol (C₆H₅CH₂OH) is a simple aromatic alcohol that holds considerable importance in both academic and industrial chemistry. wikipedia.org It serves as a versatile solvent due to its polarity, low toxicity, and low vapor pressure. wikipedia.org In organic synthesis, the benzyl group is frequently employed as a protecting group for alcohols and carboxylic acids because it can be easily introduced and subsequently removed under mild conditions. wikipedia.org

Furthermore, benzyl alcohol and its derivatives are crucial precursors for the synthesis of a wide range of other compounds, including esters and ethers used in the fragrance, flavor, and pharmaceutical industries. wikipedia.orgneu.edu.tr The hydroxyl group of benzyl alcohol can be readily oxidized to form benzaldehyde (B42025) or benzoic acid, which are themselves valuable synthetic intermediates. researchgate.netmdpi.com In materials science, benzyl alcohol moieties are incorporated into polymers and resins to modify their physical properties.

Research Scope and Academic Rationale for Investigating 3-(Benzoxazol-2-yl)benzyl alcohol

The compound this compound integrates the notable features of both the benzoxazole heterocycle and the benzyl alcohol moiety into a single molecule. The academic rationale for investigating this specific structure is multifaceted. The combination of these two functional groups suggests potential for novel applications that leverage the properties of both components.

From a materials science perspective, this compound is a candidate for the development of novel functional materials. The fluorescent properties of the benzoxazole unit, combined with the reactive hydroxyl group of the benzyl alcohol moiety, could allow for its incorporation into polymeric structures to create fluorescent polymers or sensors. The hydroxyl group offers a site for further chemical modification, enabling the synthesis of a library of derivatives with tailored optical and electronic properties for applications in optoelectronics. The investigation into its synthesis, characterization, and properties is therefore a logical step in the broader exploration of functional organic molecules.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of the title compound.

PropertyValue
Molecular Formula C₁₄H₁₁NO₂
Molecular Weight 225.24 g/mol
CAS Number 65540-83-2
Boiling Point 385.76 °C at 760 mmHg
Flash Point 187.1 °C
Density 1.261 g/cm³
logP 2.98710
InChI InChI=1S/C14H11NO2/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-8,16H,9H2
SMILES C1=CC=C2C(=C1)N=C(C3=CC=C(C=C3)CO)O2

Data sourced from publicly available chemical databases. chem960.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B3055572 3-(Benzoxazol-2-yl)benzyl alcohol CAS No. 65540-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXYEFBBGCZMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589255
Record name [3-(1,3-Benzoxazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65540-83-2
Record name [3-(1,3-Benzoxazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(1,3-benzoxazol-2-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Structural Characterization of 3 Benzoxazol 2 Yl Benzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed experimental NMR data for 3-(Benzoxazol-2-yl)benzyl alcohol is not presently available in published research. A complete structural elucidation would require the following analyses.

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzyl (B1604629) and benzoxazole (B165842) rings. The protons on the phenyl ring of the benzyl alcohol moiety would likely appear as a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm). The methylene (B1212753) protons (CH2) of the alcohol group would be expected to produce a singlet or a doublet, depending on coupling with the hydroxyl proton, typically in the range of 4.5-4.8 ppm. The hydroxyl (OH) proton signal is variable and may appear as a broad singlet. The protons on the benzoxazole ring would also contribute to the aromatic region, with their chemical shifts influenced by the heterocyclic structure.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. For this compound, one would anticipate a specific number of signals corresponding to the unique carbon atoms in the structure. The carbon of the methylene group (CH2OH) would likely resonate around 64-65 ppm. The carbon atoms of the two aromatic rings and the benzoxazole moiety would appear in the downfield region, typically between 110 and 165 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the benzyl and benzoxazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the link between the benzyl and benzoxazole moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Profiling

Specific IR and Raman spectra for this compound have not been found in the surveyed literature. However, based on its functional groups, the following characteristic absorption bands in an IR spectrum would be anticipated:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

C-H stretching for the CH2 group just below 3000 cm⁻¹.

C=N and C=C stretching vibrations of the benzoxazole and phenyl rings in the 1500-1650 cm⁻¹ region.

A strong C-O stretching band for the primary alcohol around 1050 cm⁻¹.

Characteristic out-of-plane bending vibrations for the substituted benzene (B151609) rings in the 650-900 cm⁻¹ region.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

While no specific ESI-MS data has been published, this technique would be ideal for confirming the molecular weight of this compound (225.24 g/mol ). echemi.com The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 226.25. Analysis of the fragmentation pattern could provide further structural confirmation. For instance, a loss of a water molecule (18 Da) from the protonated molecule is a common fragmentation pathway for alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for verifying the purity of synthesized compounds and identifying reaction by-products. In the analysis of this compound, the gas chromatograph separates volatile compounds, and the mass spectrometer provides structural information based on the mass-to-charge ratio of the ionized fragments.

In the synthesis of 2-arylbenzoxazoles, by-products can arise from incomplete reactions or side reactions. GC-MS is crucial for identifying these impurities, which might include starting materials like substituted o-aminophenols and benzaldehydes. core.ac.ukresearchgate.net The identification of these by-products is essential for optimizing the reaction conditions to improve yield and purity and for designing effective purification strategies. nih.gov GC-MS methods have been successfully developed for the simultaneous analysis of various benzothiazoles and other organic compounds in environmental and commercial samples, demonstrating the robustness of the technique. nih.govresearchgate.netresearchgate.net

Table 1: Representative GC-MS Parameters for Analysis of Related Compounds This table illustrates typical conditions and is not specific to this compound.

ParameterCondition for Benzyl Alcohol Analysis ewai-group.comCondition for Genotoxic Impurities Analysis researchgate.net
ColumnDB-5MS (30 m × 0.25 mm × 0.25μm)Rtx-624 (30 m × 0.32 mm × 1.8 μm)
Injector Temperature260°C180°C
Carrier GasHeliumHelium (1.5 mL/min)
Oven ProgramHold at 60°C for 5 min, ramp to 270°C at 35°C/min, hold for 1 minHold at 80°C for 1 min, ramp to 150°C at 15°C/min, hold for 4 min
DetectorMass Spectrometer (SIM mode)Triple Quadrupole Mass Spectrometer (t-SRM mode)
Ion Source Temperature250°C (Interface)200°C

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to a compound's properties.

For this compound, an XRD analysis would reveal the planarity of the benzoxazole system, the conformation of the benzyl alcohol group relative to the heterocyclic core, and the packing of molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding from the hydroxyl group and potential π-π stacking between the aromatic rings, would be clearly defined. nih.gov While the specific crystal structure of this compound is not publicly documented, extensive crystallographic studies have been performed on a vast array of related benzoxazole and benzimidazole (B57391) derivatives. nih.govresearchgate.netnih.gov For example, the structure of 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one was determined to be monoclinic with bond distances and angles in normal ranges. researchgate.net Similarly, structures of other complex heterocyclic systems have been resolved, confirming their molecular geometry through techniques including XRD. nih.govnih.govresearchgate.net This body of research provides a strong foundation for predicting and understanding the structural characteristics of new derivatives.

Table 2: Illustrative Crystallographic Data for a Related Benzoxazole Derivative Data for 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one. researchgate.net

ParameterValue
Chemical FormulaC₂₁H₁₄ClNO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.391 (7)
b (Å)7.317 (6)
c (Å)18.611 (9)
β (°)109.72 (4)
Volume (ų)1716.6 (19)

Photophysical Properties of this compound Derivatives

Benzoxazole derivatives are a prominent class of compounds known for their unique interactions with light, making them valuable in applications ranging from fluorescent probes to materials science. rsc.orgnih.gov Their photophysical behavior is dictated by their ability to absorb UV or visible light and dissipate that energy through processes like fluorescence.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Benzoxazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. nih.gov Studies on various 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λmax) in the UVA range, between 336 nm and 374 nm. scielo.brscielo.br For example, one such derivative in ethanol (B145695) displayed a λmax at 336 nm with a molar extinction coefficient (εmax) of 1.83 × 10⁴ mol⁻¹ cm⁻¹. scielo.br The absorption spectrum of the parent benzoxazole in the gas phase covers a range from 240 to 400 nm. researchgate.net The specific position and intensity of these absorption bands are influenced by the molecular structure and the solvent environment. psu.edu

Following light absorption, many benzoxazole derivatives relax by emitting light, a process known as fluorescence. The efficiency of this process is measured by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. libretexts.org High quantum yields are a hallmark of many benzoxazole-based fluorophores, with some 2-aryl-perfluorobenzoxazoles exhibiting quantum yields as high as 99%. rsc.org For other derivatives, quantum yields are highly dependent on the molecular structure and can range from very low to near 100%. nih.gov The fluorescence emission is typically red-shifted compared to the absorption, and this Stokes shift can be substantial. researchgate.net For instance, a study of 3-benzoxazol-2-yl-chromen-2-one showed high fluorescence quantum yields that decreased with increasing solvent polarity. nih.gov

Solvatochromism is the change in a substance's absorption or emission spectra in response to a change in solvent polarity. This effect is particularly pronounced in molecules where the ground and excited states have different dipole moments. Many benzoxazole derivatives are known to be solvatochromic, making them useful as fluorescent probes to report on the polarity of their microenvironment. rsc.orgresearchgate.net For example, certain heterocyclic alanine (B10760859) derivatives containing a benzoxazole moiety exhibit emission wavelengths that are highly sensitive to solvent polarity, showing a red shift in more polar solvents. researchgate.net This behavior indicates a stabilization of the more polar excited state with increasing solvent polarity. nih.gov The study of solvatochromism provides crucial insights into the electronic nature of the excited state and the molecule's interaction with its surroundings. rsc.org

Singlet oxygen (¹O₂), a reactive oxygen species, can be produced when a photosensitizer molecule in its excited triplet state transfers energy to ground-state molecular oxygen (³O₂). researchgate.netnih.gov The efficiency of this process is given by the singlet oxygen quantum yield (ΦΔ). While many benzoxazoles are highly fluorescent, which is a competing deactivation pathway, some can also function as photosensitizers. nih.gov For a molecule to be an effective photosensitizer, it must efficiently undergo intersystem crossing from its excited singlet state to a triplet state. researchgate.net A study on 3-benzoxazol-2-yl-chromen-2-one, for example, measured a small but non-negligible singlet oxygen quantum yield of 0.15 in chloroform. nih.gov This property is of great interest for applications like photodynamic therapy (PDT), where singlet oxygen is used as a cytotoxic agent to destroy targeted cells. nih.govgoogle.comresearchgate.net

Computational and Theoretical Investigations of 3 Benzoxazol 2 Yl Benzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Benzoxazol-2-yl)benzyl alcohol, these calculations reveal details about its electronic configuration, stability, and reactive nature.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and ground state properties of this compound. windows.netresearchgate.netepstem.net Calculations are typically performed using specific basis sets, such as B3LYP/6-31G(d,p), to obtain structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netepstem.net

These calculations help in understanding the molecule's stability and the distribution of electrons within it. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, Mulliken atomic charges, which describe the partial atomic charges, can be calculated to identify the electron distribution across the molecule. researchgate.net

Table 1: Calculated Ground State Properties for a Benzyl-substituted Triazolone Derivative (as an illustrative example of DFT calculations)

Property Value
Total Energy -1567.87 a.u.
EHOMO -6.65 eV
ELUMO -1.54 eV
Energy Gap (ΔE) 5.11 eV
Dipole Moment 4.85 Debye

Data derived from a theoretical study on a related heterocyclic compound and serves as an example of typical DFT outputs. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. rsc.orgworldscientific.com This method is crucial for understanding a molecule's response to light, including its absorption and emission characteristics. TD-DFT calculations can predict the electronic absorption spectra by determining the excitation energies and oscillator strengths of electronic transitions. rsc.org

However, it is important to note that standard TD-DFT functionals can sometimes provide inaccurate results for certain types of excited states, particularly charge-transfer states. researchgate.netnih.gov Despite these limitations, TD-DFT remains a widely used tool for qualitatively and quantitatively analyzing excited states. rsc.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP map displays regions of negative and positive electrostatic potential on the molecular surface. dergipark.org.tr

For a molecule like this compound, the MEP surface would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the benzoxazole (B165842) ring and the hydroxyl group, indicating these are sites prone to electrophilic attack. dergipark.org.trtheaic.org Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack. dergipark.org.trtheaic.org This analysis provides crucial information about how the molecule might interact with other molecules, including biological receptors. chemrxiv.org

Molecular Docking Studies for Predictive Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode of a ligand, such as a benzoxazole derivative, within the active site of a target protein. nih.govbohrium.comnih.gov

For benzoxazole derivatives, docking studies have been employed to investigate their potential as inhibitors for various enzymes and receptors. nih.govbohrium.comnih.gov For instance, studies have explored the docking of benzoxazoles into the active sites of targets like VEGFR-2, which is implicated in cancer. nih.govnih.gov The results of these studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov The binding affinity, often expressed as a docking score, helps in ranking potential drug candidates. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govbohrium.com By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility of this compound and the stability of its interactions with a biological target. nih.gov

In studies involving benzoxazole derivatives, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. nih.govrjeid.com These simulations can reveal how the ligand and protein adapt to each other and maintain their binding interactions in a dynamic environment, providing a more realistic picture of the binding event than static docking poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijpsdronline.com For benzoxazole derivatives, QSAR studies are valuable for identifying the key structural features that contribute to a specific biological effect, such as antimicrobial or anticancer activity. bohrium.comresearchgate.netijpsdronline.com

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The resulting QSAR models can then be used to predict the activity of new, unsynthesized benzoxazole derivatives, thereby guiding the design of more potent compounds. nih.govresearchgate.net For example, a QSAR study on benzoxazole derivatives might reveal that certain topological parameters or molecular connectivity indices are highly correlated with their antimicrobial activity. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
1,1-diphenylethanol
2-phenyl-2-propanol
Ciprofloxacin
Sorafenib
5-fluorouracil
Galanthamine
Cefazolin
Chlormidazole
Carbendazim
Fluconazole
Varicanazole
Paracetamol
Sunitinib
Camptothecin
Pemetrexed
(4-nitrophenyl)thiourea
(3,5-dimethylphenyl) thiourea
1,3-di-o-tolylthiourea
Colchicine
Gliclazide
Sulfathiazole
2-acetylthiophene
2-acetyl-5-bromothiophene
5-[1-hydroxy–2–(isopropylamino)ethyl]benzene-1,3-diol
N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)amino]benzenesulfonamide
2-mercaptobenzoxazole
2-hydrazinylbenzo[d]oxazole
2-(2-benzylidene-hydrazinyl)benzo[d]oxazole
Benzene (B151609) diazonium chloride
3-benzylbenzoxazolin-2-one
2-chloro-benzoylchloride
3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one
1,3-benzoxazol-2-yl 3-benzyl-3H- researchgate.netijpsdronline.comresearchgate.nettriazolo[4,5-d]pyrimidin-7-yl sulfide
2,6-dichlorobenzyl alcohol
3-Aminobenzyl alcohol
gamma-L-glutamyl-4-nitroanilide
pyrimidine-5-carbonitrile-6-cyclopropyl
4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-coumarin
4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one
N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzene-1-carbohydrazide
S-1,3-benzothiazolyl-4-bromobenzenecarbothioate

Theoretical Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through theoretical calculations is a cornerstone of modern chemistry, providing a molecular-level understanding of how chemical transformations occur. For this compound, this involves examining the influence of the benzoxazole ring on the reactivity of the benzyl (B1604629) alcohol functional group, particularly in catalytic oxidation processes.

Catalytic Pathway Analysis using DFT

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the catalytic oxidation of alcohols, including benzyl alcohol, which serves as a model substrate in many investigations.

Studies on the aerobic oxidation of benzyl alcohol on gold (Au) and gold-palladium (Au-Pd) clusters have utilized DFT to map out reaction pathways. mdpi.com These calculations have shown that the reaction can proceed through two main mechanisms: one involving dissociated oxygen atoms on the metal cluster to produce benzaldehyde (B42025) and water, and another with adsorbed molecular oxygen yielding benzaldehyde and hydrogen peroxide. mdpi.com The former is generally found to be energetically more favorable. mdpi.com The role of the metal catalyst is crucial, with gold centers activating molecular oxygen and palladium enhancing this activation and stabilizing transition states. mdpi.com

Theoretical investigations into the oxidation of benzyl alcohol on metal-free catalysts, such as graphene oxide (GO), have also been conducted using DFT. nih.govresearchgate.net These studies reveal that the epoxide functional groups on the graphene surface can act as active sites, promoting the oxidation of benzyl alcohol to benzaldehyde. nih.govresearchgate.net The reaction proceeds through a series of steps involving the adsorption of the alcohol, hydrogen abstraction, and subsequent product formation. nih.govresearchgate.net

Furthermore, DFT calculations have been employed to understand the photocatalytic oxidation of benzyl alcohol on titanium dioxide (TiO₂) surfaces. hilarispublisher.com These studies indicate that the interaction of benzyl alcohol with the hydroxylated TiO₂ surface leads to the formation of an alkoxide species. hilarispublisher.com The dissociation of the methylene (B1212753) C-H bond in this species, assisted by O₂, is identified as the rate-determining step. hilarispublisher.com

While these studies focus on benzyl alcohol itself, the presence of the 3-(benzoxazol-2-yl) substituent in the target molecule would undoubtedly influence its electronic properties and, consequently, its reactivity. The benzoxazole moiety, being an aromatic heterocycle, can affect the electron density at the benzylic position, potentially altering the energetics of the catalytic cycle. DFT studies on benzoxazole derivatives have highlighted their distinct electronic properties and chemical reactivity. researchgate.net

Transition State Characterization and Activation Energy Calculations

A critical aspect of theoretical reaction mechanism elucidation is the characterization of transition states and the calculation of activation energies. These parameters determine the kinetics of a reaction.

In the DFT studies of benzyl alcohol oxidation on Au and Au-Pd clusters, the activation barriers for the key steps, such as the H-abstraction from the hydroxyl group and the subsequent H-abstraction from the methylene group, have been calculated. mdpi.com For example, on Au₈ clusters, the energy barrier for the β-H abstraction to form benzaldehyde is a significant factor. mdpi.com The introduction of palladium into the cluster has been shown to lower these activation barriers, explaining the enhanced catalytic activity of bimetallic systems. mdpi.com

Similarly, for the graphene oxide-catalyzed oxidation of benzyl alcohol, the activation barriers for the oxidation pathways to both benzaldehyde and benzoic acid have been theoretically determined. nih.govresearchgate.net These calculations help in understanding the selectivity of the catalyst under different conditions. The solvent has been shown to significantly affect these activation barriers. nih.govresearchgate.net

For this compound, it is anticipated that the benzoxazole substituent would modulate the stability of the transition states involved in the oxidation process. The electron-withdrawing or -donating nature of the benzoxazole ring at the meta position would influence the charge distribution in the transition state structures, thereby altering the activation energies compared to unsubstituted benzyl alcohol.

Reaction StepCatalystCalculated Activation Energy (kcal/mol)Reference
β-H abstraction from benzyl alcoholAu₈ cluster17.9 mdpi.com
β-H abstraction from benzyl alcoholAu₆Pd₂ cluster7.2 mdpi.com
Alcohol dissociationPd nanoparticles57.9 kJ/mol (approx. 13.8 kcal/mol) researchgate.net
Alkyl hydrogenationPd nanoparticles129 kJ/mol (approx. 30.8 kcal/mol) researchgate.net

Note: The table presents data for benzyl alcohol as a model compound. The activation energies for this compound would be influenced by the benzoxazole substituent.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Focus on inherent molecular properties)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital part of the drug discovery and development process. In silico methods provide a rapid and cost-effective way to assess the potential pharmacokinetic profile of a compound based on its molecular structure. For this compound, we can infer its likely ADME properties by examining studies on structurally related benzoxazole derivatives.

Numerous studies have reported the in silico ADME prediction for various series of benzoxazole derivatives. healthinformaticsjournal.comscialert.netresearchgate.netrsc.org These predictions are often based on well-established rules and models, such as Lipinski's rule of five, which assesses the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

A common set of predicted ADME-related properties for benzoxazole derivatives includes:

Molecular Weight (MW): Generally, benzoxazole derivatives studied fall within the range suitable for oral bioavailability.

logP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. This value is critical for membrane permeability and solubility.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and binding to biological targets.

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability.

Oral Bioavailability: Predictions based on the combination of the above properties. Many benzoxazole derivatives have been predicted to have good oral bioavailability. healthinformaticsjournal.com

For instance, a study on benzoxazole derivatives designed as histone deacetylase inhibitors showed that the compounds generally adhered to Lipinski's rule, indicating favorable pharmacokinetic characteristics such as high gastrointestinal absorption. healthinformaticsjournal.com Another study on nitrogen-substituted benzoxazole derivatives predicted acceptable solubility and brain/blood partitioning, suggesting potential for targeting the central nervous system. researchgate.net

Based on the structure of this compound, we can predict its inherent molecular properties relevant to ADME:

PropertyPredicted Value/Range for Structurally Similar CompoundsSignificance for ADMEReference
Molecular Weight ( g/mol )~225.24 (Calculated for C₁₄H₁₁NO₂)Within Lipinski's rule (<500) healthinformaticsjournal.comscialert.netresearchgate.net
logPVaries based on substitution, generally moderateInfluences solubility and permeability healthinformaticsjournal.comscialert.netresearchgate.net
Hydrogen Bond Donors1 (from the alcohol group)Within Lipinski's rule (≤5) healthinformaticsjournal.comscialert.netresearchgate.net
Hydrogen Bond Acceptors2 (N and O in the benzoxazole ring, O in the alcohol)Within Lipinski's rule (≤10) healthinformaticsjournal.comscialert.netresearchgate.net
Topological Polar Surface Area (TPSA)~55-75 Ų (Estimated)Correlates with oral bioavailability healthinformaticsjournal.com

These predicted properties suggest that this compound is likely to possess druglike characteristics and potentially good oral absorption. However, it is crucial to note that these are theoretical predictions and would require experimental validation.

Chemical Reactivity and Derivatization Strategies of 3 Benzoxazol 2 Yl Benzyl Alcohol

Transformations of the Benzyl (B1604629) Alcohol Functional Group

The primary alcohol group in 3-(Benzoxazol-2-yl)benzyl alcohol is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve oxidation, ether and ester formation, and halogenation at the benzylic position.

Oxidative Reactions to Corresponding Aldehyde and Carboxylic Acid Forms

The benzyl alcohol group can be selectively oxidized to either the corresponding aldehyde, 3-(benzoxazol-2-yl)benzaldehyde, or further to the carboxylic acid, 3-(benzoxazol-2-yl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and sodium dichromate (Na2Cr2O7) are effective in converting primary benzylic alcohols directly to carboxylic acids. chemistrysteps.comlibretexts.org The reaction requires at least one hydrogen atom on the benzylic carbon. chemistrysteps.com For a more controlled oxidation to the aldehyde, milder reagents are employed. Ferric nitrate, for instance, has been shown to oxidize benzyl alcohol to benzaldehyde (B42025) with high selectivity. frontiersin.org In some cases, the presence of a base can influence the reaction, potentially enhancing the conversion to the carboxylic acid by facilitating the hydration of the intermediate aldehyde. researchgate.net The use of dimethyl sulfoxide (B87167) (DMSO) as an oxidant, often in the presence of a facilitator like air, provides a method for selective oxidation to the aldehyde, inhibiting over-oxidation to the carboxylic acid. mdma.ch

Table 1: Oxidizing Agents and Products

Starting Material Oxidizing Agent Product Reference
This compound Potassium Permanganate (KMnO4) 3-(Benzoxazol-2-yl)benzoic acid chemistrysteps.com
This compound Sodium Dichromate (Na2Cr2O7) 3-(Benzoxazol-2-yl)benzoic acid chemistrysteps.com
This compound Ferric Nitrate (Fe(NO3)3) 3-(Benzoxazol-2-yl)benzaldehyde frontiersin.org
This compound Dimethyl Sulfoxide (DMSO)/Air 3-(Benzoxazol-2-yl)benzaldehyde mdma.ch

Formation of Ethers and Esters

The hydroxyl group of this compound readily participates in etherification and esterification reactions.

Etherification: The formation of benzyl ethers can be achieved by reacting the alcohol with another alcohol in the presence of a catalyst, such as a zeolite. google.comgoogle.com This process can be carried out under various conditions, with reaction times typically ranging from 15 minutes to 10 hours. google.com Another method involves the in situ formation of an active reagent, 2-benzyloxy-1-methylpyridinium triflate, from 2-benzyloxypyridine, which then reacts with the alcohol to form the ether. beilstein-journals.org A green and efficient method for both symmetrical and unsymmetrical etherification of benzyl alcohols has been developed using iron(III) chloride as a catalyst in propylene (B89431) carbonate. nih.gov

Esterification: Benzyl esters are commonly synthesized by reacting benzyl alcohol with a carboxylic acid. wikipedia.org This reaction can be catalyzed by various acids. researchgate.net For instance, the esterification of benzyl alcohol with acetic acid can be promoted by a porous phenolsulphonic acid-formaldehyde resin, yielding benzyl acetate. researchgate.net Microwave-assisted esterification of benzoic acid and benzyl alcohol using a sulfonated silica (B1680970) gel catalyst has also been reported to be highly efficient. unesp.br

Table 2: Etherification and Esterification Reactions

Reaction Type Reactants Catalyst/Reagent Product Reference
Etherification This compound, another alcohol Zeolite 3-(Benzoxazol-2-yl)benzyl ether derivative google.comgoogle.com
Etherification This compound, 2-benzyloxypyridine, methyl triflate Magnesium oxide 3-(Benzoxazol-2-yl)benzyl ether derivative beilstein-journals.org
Esterification This compound, carboxylic acid Acid catalyst 3-(Benzoxazol-2-yl)benzyl ester derivative researchgate.net
Esterification This compound, acetic acid Sulfated metal-incorporated MCM-48 3-(Benzoxazol-2-yl)benzyl acetate nih.gov

Halogenation at the Benzylic Position

The benzylic carbon of this compound is susceptible to halogenation, a reaction that proceeds via a radical mechanism. chemistrysteps.com This transformation is significant as it introduces a versatile functional group for further synthetic manipulations. numberanalytics.com

Chlorination and bromination are typically achieved in the absence of a Lewis acid catalyst. chemistrysteps.com N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination. chemistrysteps.comchemistrysteps.com The stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, is the driving force for the reaction's regioselectivity at the benzylic position. chemistrysteps.comyoutube.com

Reactivity of the Benzoxazole (B165842) Heterocyclic Core

The benzoxazole ring system, while generally stable, can undergo certain reactions, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

The benzoxazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents present on the ring. The substitution pattern is guided by the directing effects of the fused benzene (B151609) ring and the oxazole (B20620) moiety. Research on related benzoxazole derivatives indicates that substitution often occurs on the benzene ring portion of the heterocycle. nih.gov For instance, the introduction of a bromine atom has been observed at the 7-position of the benzoxazole ring in certain derivatives. nih.gov

Nucleophilic Substitution and Addition Processes

Nucleophilic substitution reactions on the benzoxazole core of this compound are less common. The aromatic nature of the benzoxazole ring makes it generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, nucleophilic substitution can occur at the benzylic position if the hydroxyl group is first converted to a good leaving group, such as a halide. chemistrysteps.comnih.gov For example, a benzylic bromide can readily undergo nucleophilic substitution with various nucleophiles. nih.gov Information regarding direct nucleophilic addition to the benzoxazole ring of this specific compound is limited in the reviewed literature.

Ring-Opening and Rearrangement Pathways

The benzoxazole moiety within this compound is a stable heterocyclic system, yet it can undergo specific ring-opening reactions under certain conditions, providing a pathway to more complex, highly functionalized molecules. These transformations typically involve the cleavage of the C-O or C-N bond within the oxazole ring.

Catalytic systems are often employed to facilitate these reactions. For instance, yttrium(III) triflate (Y(OTf)₃) has been shown to catalyze a cascade reaction between benzoxazoles and propargyl alcohols. This process involves the ring-opening of the benzoxazole followed by a regioselective ring-closure to form 1,4-benzoxazine scaffolds. rsc.orgrsc.org Mechanistic studies suggest the reaction proceeds through an Sₙ1-type nucleophilic substitution where the benzoxazole attacks a propargyl cation intermediate. rsc.orgrsc.org

Copper-based catalysts also enable novel ring-opening transformations. The complex TpBr₃Cu(NCMe) can catalyze the reaction of benzoxazole with ethyl diazoacetate and water, converting the fused azole into a highly functionalized substituted benzene bearing aldehyde, amine, carboxylate, and hydroxyl groups. acs.org Another approach uses copper ferrite (B1171679) (CuFe₂O₄) superparamagnetic nanoparticles as a recyclable heterogeneous catalyst for the ligand-free, selective ring-opening of benzoxazoles with iodoarenes to produce triphenylamine (B166846) derivatives. researchgate.netresearchgate.net

These methodologies highlight the potential for the this compound scaffold to be synthetically transformed into diverse structures through controlled ring-opening, as summarized in the table below.

Table 1: Selected Ring-Opening Reactions for the Benzoxazole Core

Catalyst System Reactants Resulting Scaffold Reference(s)
Y(OTf)₃ Propargylic Alcohols Aldehyde-containing 1,4-Benzoxazines rsc.orgrsc.org
TpBr₃Cu(NCMe) Ethyl Diazoacetate, Water Functionalized Substituted Benzenes acs.org
CuFe₂O₄ Nanoparticles Iodoarenes 2-(Diphenylamino)phenols researchgate.netresearchgate.net

Strategic Coupling Reactions for the Formation of More Complex Molecular Architectures

The structure of this compound offers multiple sites for strategic coupling reactions to build more complex molecular architectures. Both the aromatic rings and the benzylic alcohol functional group can be leveraged for derivatization.

Coupling at the Aromatic Rings: The phenyl and benzoxazole ring systems can be functionalized, typically through initial halogenation, to introduce a handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are standard methods for forming new carbon-carbon bonds. Similarly, the Buchwald-Hartwig amination is a powerful tool for creating carbon-nitrogen bonds. This strategy is central to synthesizing novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, where a Buchwald-Hartwig cross-coupling connects an aryl halide to a 1,4-benzoxazine core. nih.gov

Derivatization of the Benzyl Alcohol Group: The benzyl alcohol moiety is a versatile functional group for elaboration. wikipedia.org

Esterification and Etherification: The alcohol can react with carboxylic acids or their derivatives to form esters, or with alkyl halides under basic conditions to form ethers. Benzyl esters are particularly useful as they can serve as protecting groups that are readily removed by mild hydrogenolysis. wikipedia.org

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. nih.gov The resulting benzaldehyde derivative is a key intermediate for various subsequent reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, significantly expanding the molecular complexity.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), enabling its displacement by a wide range of nucleophiles to introduce new functionalities.

These strategies allow for the systematic extension of the this compound core, enabling the synthesis of large libraries of compounds for various applications.

Rational Design and Synthesis of Analogs for Structure-Activity Relationship Studies

The rational design and synthesis of analogs of this compound are critical for establishing structure-activity relationships (SAR), particularly in the context of medicinal chemistry. By systematically modifying the parent structure, researchers can identify the key molecular features responsible for biological activity. nih.govnih.gov

Key Strategies for Analog Synthesis:

Substitution on the Benzoxazole Ring: Studies on related benzoxazole-containing compounds have shown that the type and position of substituents on the benzoxazole ring are crucial for biological activity. nih.gov For a series of 3-(2-benzoxazol-5-yl)alanine derivatives, substituents at both the 2- and 5-positions were found to be particularly important for antifungal properties. nih.gov Therefore, a common SAR strategy involves synthesizing analogs of this compound with various electron-donating and electron-withdrawing groups at different positions on the benzoxazole nucleus.

Modification of the Benzyl Group: The benzyl portion of the molecule provides another avenue for modification. This includes:

Altering the substitution pattern on the phenyl ring to probe steric and electronic effects.

Modifying the alcohol functional group. Converting the alcohol to esters, ethers, amines, or other functionalities can have a profound impact on properties such as solubility, hydrogen bonding capacity, and metabolic stability. For example, in the development of novel benzoxazines, hydroxyl groups were found to be beneficial for anticancer activity. nih.gov

Alteration of the Linker: The connection between the benzoxazole and the benzyl alcohol can be modified. This could involve changing the position of the benzyl alcohol on the phenyl ring (e.g., from meta to ortho or para) or altering the nature of the linkage itself.

The insights gained from these systematic modifications allow for the optimization of lead compounds, enhancing their potency and selectivity for a specific biological target.

Table 2: Strategies for Analog Design in SAR Studies

Modification Site Rationale Example Transformation
Benzoxazole Ring Probe electronic and steric effects on the heterocyclic core. Introduction of chloro, methyl, or nitro groups at the 5-position. rsc.org
Benzyl Ring Investigate the impact of substitution on the pendant aryl group. Synthesis of analogs with methoxy (B1213986) or hydroxyl groups on the benzyl ring. nih.gov
Hydroxyl Group Evaluate the role of the hydrogen-bonding moiety and explore new interactions. Demethylation of methoxy precursors to yield hydroxyl derivatives; esterification. nih.govwikipedia.org

Mechanistic Insights into Chemical and Biological Activities of 3 Benzoxazol 2 Yl Benzyl Alcohol Derivatives

Understanding Reaction Mechanisms in Synthetic Pathways

The synthesis of benzoxazole (B165842) derivatives, including 3-(Benzoxazol-2-yl)benzyl alcohol, involves several established methods. A common approach is the condensation reaction between 2-aminophenols and carboxylic acids or their derivatives, often facilitated by dehydrating agents or catalysts. researchgate.netresearchgate.net

Catalytic Roles and Specificity

Various catalysts are employed to enhance the efficiency and selectivity of benzoxazole synthesis. For instance, palladium catalysts are used in decarbonylative C-H functionalization to introduce difluoromethyl groups at the C2 position of the benzoxazole ring. acs.org The choice of ligand, such as XantPhos, is crucial as it can enforce a specific geometry on the palladium intermediate, which may be critical for facilitating the key catalytic steps. acs.org

Another approach involves the use of copper(II) ferrite (B1171679) nanoparticles as a recyclable catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org Additionally, samarium triflate has been utilized as a reusable acid catalyst in an aqueous medium for the reaction between o-aminophenols and aldehydes, highlighting a green chemistry approach. organic-chemistry.org The specificity of these catalysts ensures high yields and regioselectivity, favoring the formation of the desired 2-substituted benzoxazole products. organic-chemistry.org

Identification of Key Intermediates and Transition States

The formation of the benzoxazole ring proceeds through several key intermediates. In the reaction promoted by triflic anhydride (B1165640) (Tf2O), an amidinium salt is proposed as a key intermediate. nih.gov This is followed by nucleophilic attack by the amino group of a 2-aminophenol, leading to an addition/elimination reaction and subsequent intramolecular cyclization. nih.gov

Quantum chemical calculations have been employed to probe the reaction pathways. researchgate.net These studies suggest that the formation of benzoxazole from imines can proceed via a concerted reductive elimination through a specific transition state (TS-1) rather than through a hypervalent iodine intermediate. researchgate.net In palladium-catalyzed reactions, a PdII(CF2H)(carboxylate) intermediate has been identified, and its unusual seesaw geometry, enforced by the XantPhos ligand, is thought to be mechanistically significant. acs.org

Elucidation of In Vitro Biological Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and anticancer effects. Understanding the molecular and cellular mechanisms behind these activities is crucial for the development of new therapeutic agents.

Molecular Basis of Antimicrobial Action (e.g., disruption of metabolic pathways, enzyme inhibition)

The antimicrobial properties of benzoxazole derivatives are often attributed to their ability to inhibit essential microbial enzymes. nih.gov One of the primary targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. nih.govresearchgate.netbenthamdirect.com The absence of DNA gyrase in higher eukaryotes makes it an attractive and selective target for antibacterial drugs. nih.gov Molecular docking studies have suggested that the antibacterial activity of certain benzoxazole derivatives can be linked to the inhibition of this enzyme. researchgate.netresearchgate.net

Another mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and some amino acids in microorganisms. researchgate.net Additionally, some benzoxazole derivatives have been found to inhibit choline (B1196258) TMA-lyase (CutC), a key enzyme in the gut microbiota responsible for converting choline to trimethylamine (B31210) (TMA), a metabolite linked to cardiovascular diseases. rsc.org One benzoxazole ligand, BO-I, was identified as a non-competitive inhibitor of CutC. rsc.org

Compound ClassMechanism of ActionTarget Enzyme/PathwayReferences
2-Substituted BenzoxazolesInhibition of DNA replicationDNA Gyrase nih.gov, researchgate.net, benthamdirect.com
Benzoxazole DerivativesInhibition of folate synthesisDihydrofolate Reductase (DHFR) researchgate.net
Benzoxazole Ligand (BO-I)Inhibition of choline metabolismCholine TMA-lyase (CutC) rsc.org

Cellular Mechanisms of Cytotoxicity in Cancer Cell Lines (e.g., radical generation, mitochondrial membrane potential modulation, apoptosis induction)

Benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines through multiple cellular mechanisms. ajphs.comresearchgate.net A key mechanism is the induction of apoptosis, or programmed cell death. bibliomed.orgsemanticscholar.org This is often initiated through the mitochondrial pathway, which involves a decrease in the mitochondrial membrane potential (MMP). nih.gov The disruption of MMP can be triggered by the activation of caspase-8, which cleaves Bid into t-Bid, leading to the permeabilization of the outer mitochondrial membrane. nih.gov

Studies have shown that certain benzoxazole derivatives can induce apoptosis in cancer cells by significantly increasing the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govtandfonline.comnih.gov For example, compound 12l was found to induce apoptosis in HepG2 cells, with a significant elevation in caspase-3 and BAX levels. nih.govtandfonline.com Similarly, compound 14b also induced apoptosis and a 4.8-fold increase in caspase-3 levels in HepG2 cells. tandfonline.comnih.gov Another benzoxazole derivative, K313, was shown to decrease MMP and activate the mitochondrial pathway of apoptosis in leukemia and lymphoma cells. nih.gov

CompoundCancer Cell LineMechanism of CytotoxicityKey FindingsReferences
Compound 12lHepG2, MCF-7Apoptosis induction, Cell cycle arrestIncreased caspase-3 and BAX, decreased Bcl-2. nih.govtandfonline.comnih.gov nih.gov, tandfonline.com, nih.gov, semanticscholar.org
Compound 14bHepG2Apoptosis induction, Cell cycle arrest4.8-fold increase in caspase-3. tandfonline.comnih.gov tandfonline.com, nih.gov, nih.gov
K313Nalm-6, DaudiMitochondrial membrane potential decrease, Apoptosis inductionActivation of mitochondrial apoptosis pathway. nih.gov nih.gov
Compound 3fHT-29, HCT116Caspase activation, Cell cycle arrestIdentified as a potent cytotoxic agent. nih.gov nih.gov

Specific Molecular Target Interactions (e.g., receptor binding, enzymatic active site interactions)

The biological activities of benzoxazole derivatives are also a result of their specific interactions with molecular targets such as receptors and enzymes. researchgate.netresearchgate.netnih.gov For instance, some derivatives act as antagonists for Toll-like receptor 9 (TLR9), a target for inflammatory disorders. nih.gov Computational modeling has shown that these molecules interact with specific amino acid residues in the leucine-rich repeat regions of TLR9. nih.gov

In the context of cancer, vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target. nih.govnih.gov Several benzoxazole derivatives have been designed as VEGFR-2 inhibitors. nih.govnih.govnih.gov Docking studies indicate that these compounds bind to the key amino acids in the active site of VEGFR-2 in a manner similar to known inhibitors like sorafenib. nih.govtandfonline.comnih.gov For example, compound 12l showed potent VEGFR-2 inhibitory activity. nih.govnih.gov

Other enzymatic targets include the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth and proliferation. researchgate.net Certain benzoxazole derivatives have been identified as mTOR inhibitors, with compounds B12 and B20 effectively inhibiting mTOR phosphorylation and modulating the expression of apoptotic proteins. researchgate.net Additionally, some derivatives have been found to act as partial agonists at the 5-HT3 receptor, suggesting potential applications in gastrointestinal disorders. acs.orgnih.gov

Compound Class/DerivativeMolecular TargetMode of InteractionBiological EffectReferences
Benzoxazole DerivativesToll-like receptor 9 (TLR9)Antagonism, binding to leucine-rich repeatsAnti-inflammatory nih.gov
Compound 12lVEGFR-2Inhibition, binding to active siteAnticancer, anti-angiogenic nih.gov, tandfonline.com, nih.gov
Compounds B12 and B20mTORInhibition of phosphorylationAnticancer researchgate.net
5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole5-HT3 ReceptorPartial agonismPotential treatment for IBS acs.org, nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Inference

The biological activity of benzoxazole derivatives is intricately linked to their structural features. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, a broader analysis of related benzoxazole-containing compounds allows for mechanistic inference. The key determinants of activity often lie in the nature and position of substituents on both the benzoxazole core and the phenyl ring.

Research on a variety of benzoxazole derivatives has shown that substitutions at the 2 and 5-positions of the benzoxazole ring are particularly crucial for their biological effects. nih.gov For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, it was observed that the nature of the substituent at the 2-position significantly influenced their antimicrobial and cytotoxic activities. nih.gov The introduction of different aryl, hydrocarbon, or heterocyclic groups at this position led to a range of biological responses.

Furthermore, the electronic properties of the substituents play a pivotal role. The presence of electron-withdrawing or electron-donating groups can modulate the activity of benzoxazole derivatives. It has been suggested that these groups can enhance antimicrobial and antiproliferative effects by altering the molecule's electronic distribution and, consequently, its interaction with biological targets. researchgate.net

In the context of this compound, SAR studies on analogous structures, such as 3-(benzazol-2-yl)quinoxaline derivatives, have revealed important insights. For example, the introduction of a dimethylaminopropylamino group at the 2-position of the quinoxaline (B1680401) ring in 3-(Benzoxazol-2-yl)-2-(N-3-dimethylaminopropyl)aminoquinoxaline resulted in potent cytotoxicity against several cancer cell lines. nih.gov This highlights the significance of the substituent attached to the core heterocyclic system.

The following table summarizes SAR findings from studies on various benzoxazole derivatives, which can be extrapolated to hypothesize the potential effects of modifications on this compound.

Compound Series Key Structural Modifications Impact on Biological Activity Reference
3-(2-Benzoxazol-5-yl)alanine DerivativesVaried substituents (phenyl, hydrocarbon, heterocyclic) at the 2-position of the benzoxazole ring.Substituents at both the 2 and 5-positions were found to be most important for activity. Azaaromatic groups at the 2-position showed notable activity. nih.gov
General Benzoxazole ScaffoldsPresence of electron-withdrawing and electron-releasing groups.Can enhance antimicrobial and antiproliferative effects. researchgate.net
3-(Benzazol-2-yl)quinoxaline DerivativesIntroduction of a dimethylaminopropylamino group.Resulted in the most potent cytotoxicity among the tested derivatives. nih.gov
5-Methylbenzo[d]oxazole DerivativesComparison between 5-methylbenzo[d]oxazole and unsubstituted benzo[d]oxazole derivatives.The 5-methylbenzo[d]oxazole containing derivatives were generally more active as antiproliferative agents. nih.gov

These findings collectively suggest that the biological activities of derivatives of this compound could be fine-tuned by strategic modifications. For instance, introducing electron-withdrawing groups on the benzyl (B1604629) ring or specific substituents on the benzoxazole moiety could potentially enhance their efficacy as antimicrobial or anticancer agents.

Photophysical Mechanisms and Excited State Dynamics

The photophysical properties of benzoxazole derivatives are of significant interest due to their applications as fluorescent probes and optical brighteners. nih.govdaneshyari.com The excited state dynamics of these molecules are governed by a complex interplay of factors including their molecular structure, the solvent environment, and specific intramolecular processes.

For many benzoxazole derivatives, the primary absorption is attributed to a π-π* electronic transition. researchgate.net The photophysics of 3-benzoxazol-2-yl-chromen-2-one, a related compound, revealed high molar absorptivities, indicative of this transition type. This compound also displayed limited solvatochromism, suggesting that the polarity of the solvent has a modest effect on the energy of the excited state. researchgate.net However, an increase in solvent polarity was found to lower the fluorescence quantum yield, indicating that non-radiative decay pathways become more favorable in more polar environments. researchgate.net

A key phenomenon observed in certain substituted benzoxazoles, particularly those with a hydroxyl group ortho to the benzoxazole linkage on a phenyl ring, is Excited State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton in the excited state, leading to a tautomeric form that is responsible for a large Stokes shift in the fluorescence spectrum. nih.gov While this compound does not possess this specific structural motif for ESIPT, the study of such mechanisms in related compounds provides a framework for understanding their excited-state behavior.

The excited-state dynamics of carbazole, a structurally related heterocyclic compound, have been studied in detail. Upon photoexcitation, ultrafast relaxation processes occur, leading to the population of the first excited singlet state (S1). This state can then decay through fluorescence or intersystem crossing to the triplet state (T1). The lifetimes of these states are influenced by the solvent and the presence of substituents. mdpi.com

The photophysical properties of several benzoxazole derivatives are summarized in the table below, offering a glimpse into the potential behavior of this compound.

Compound Key Photophysical Property Observation Reference
3-Benzoxazol-2-yl-chromen-2-oneFluorescence Quantum YieldDecreases with increasing solvent polarity. High molar absorptivities suggest a π,π* transition. researchgate.net
2-(2'-Hydroxyphenyl)benzoxazole DerivativeEmission PropertiesExhibits excitation-dependent multiple fluorescence due to the availability of both charge-transfer and ESIPT pathways. nih.gov
Substituted 2,1,3-BenzoxadiazolesQuantum YieldsQuantum yields ranged from 0.51 to 0.54 for a series of newly synthesized derivatives. frontiersin.org
3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine DerivativesSolvatochromismThe position of substitution on the N-phenylcarbazole moiety determines the character of the electron transition (π-π* or ICT) and thus the spectral properties. researchgate.net
Styrylbenzoxazole PhotoswitchesPhotoisomerizationUndergo light-driven E-Z isomerization. Substituents affect the photoswitching properties, including the photostationary state and quantum yields. diva-portal.org

These studies indicate that the photophysical characteristics of this compound are likely to be influenced by factors such as the solvent environment and any substitutions on the aromatic rings. The absence of a group capable of ESIPT suggests that its fluorescence properties will be governed by more conventional excited-state decay pathways.

Applications of 3 Benzoxazol 2 Yl Benzyl Alcohol and Its Derivatives in Advanced Research

Applications in Medicinal Chemistry Research (Focus on In Vitro and Mechanistic Studies)

The core of the research into 3-(benzoxazol-2-yl)benzyl alcohol and its related structures lies in its potential to yield new therapeutic agents. The benzoxazole (B165842) heterocycle is a well-established pharmacophore present in numerous biologically active compounds, both natural and synthetic. nih.gov The addition of the benzyl (B1604629) alcohol moiety and its subsequent modifications allow for a systematic exploration of structure-activity relationships, leading to the identification of compounds with enhanced potency and selectivity.

Investigation as Potential Anticancer Agents (In Vitro Cytotoxicity and Mechanistic Studies)

The benzoxazole ring is a key feature in many compounds investigated for their anticancer properties. nih.gov Research has focused on the in vitro cytotoxicity of derivatives of this compound and related structures against various human cancer cell lines. These studies aim to determine the concentration at which the compounds can inhibit cancer cell growth (typically measured as IC₅₀) and to elucidate the underlying mechanisms of action, such as the induction of apoptosis (programmed cell death).

A study on a large group of 3-(2-benzoxazol-5-yl)alanine derivatives found that most of the compounds were toxic to both normal and cancer cells. nih.gov However, a few derivatives showed significantly lower toxicity to normal cells compared to cancer cells, marking them as potential candidates for further development as anticancer agents. nih.gov

In another study, novel benzoxazole derivatives were designed as inhibitors of VEGFR-2, a key protein involved in tumor angiogenesis. nih.gov Several of these compounds displayed high growth inhibitory activities against hepatocellular cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.gov The most potent compound, 12l , exhibited an IC₅₀ of 10.50 µM against HepG2 cells and was found to induce apoptosis and arrest the cell cycle, suggesting a clear mechanistic pathway for its anticancer effect. nih.gov Similarly, studies on aminobenzylnaphthols, which can be conceptually related to benzyl alcohol derivatives, have shown potent cytotoxic activity against pancreatic and colorectal cancer cell lines, with evidence of apoptosis induction. mdpi.com

The table below summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives.

Compound IDCancer Cell LineActivity Metric (IC₅₀)Value (µM)Source
12l HepG2 (Hepatocellular Carcinoma)IC₅₀10.50 nih.gov
12l MCF-7 (Breast Cancer)IC₅₀15.21 nih.gov
12d HepG2 (Hepatocellular Carcinoma)IC₅₀23.61 nih.gov
12i MCF-7 (Breast Cancer)IC₅₀27.99 nih.gov
MMZ-140C BxPC-3 (Pancreatic Cancer)IC₅₀30.15 mdpi.com
MMZ-45B HT-29 (Colorectal Cancer)IC₅₀31.78 mdpi.com

Other Pharmacological Activities (Preclinical and Mechanistic Focus)

Beyond their anticancer properties, derivatives of this compound have been investigated for a range of other pharmacological activities, demonstrating the broad therapeutic potential of this chemical scaffold.

The benzoxazole nucleus is a core component of several compounds with demonstrated anti-inflammatory properties. researchgate.net This activity is often linked to the inhibition of key inflammatory mediators and pathways. The aforementioned antagonism of the MIF receptor by N-benzyl-benzoxazol-2-ones is a prime example of a specific anti-inflammatory mechanism. nih.gov

Furthermore, the inhibition of myeloperoxidase by certain benzoxazole derivatives contributes to their anti-inflammatory profile by reducing the generation of potent oxidants that cause tissue damage during inflammation. nih.gov The benzoxazole moiety was also a key structural feature of the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen, although these were withdrawn from the market due to side effects. nih.gov

Several studies have explored the potential of benzoxazole-containing compounds as anticonvulsant and analgesic agents. While direct studies on this compound are limited, research on related structures provides valuable insights.

A study on benzyl- and benzhydryl ureides demonstrated strong anticonvulsant activity in various mouse models of seizures. nih.gov Notably, 1-benzyl-3-butyrylurea was found to be equipotent to the established antiepileptic drug ethosuximide (B1671622) in the pentylenetetrazol test and also exhibited significant protective activity in the maximal electroshock seizure and picrotoxin (B1677862) tests. nih.gov This compound and its analogues also showed analgesic activity in the hot-plate test. nih.gov The anticonvulsant activity of these compounds did not appear to be mediated by direct activation of adenosine (B11128) A1 or GABA(A) receptors, suggesting an alternative mechanism of action. nih.gov

Another phenylpropene derivative, benzyleugenol, has been shown to protect against maximal electroshock seizures with a favorable safety profile in preclinical studies. nih.gov However, it was found to be inactive as an analgesic in the hot plate and acetic acid writhing tests. nih.gov

Currently, there is a lack of specific publicly available research data on the in vitro immunosuppressive activity of this compound or its direct derivatives. Further investigation is required to determine if this class of compounds possesses any significant modulatory effects on the immune system.

Applications in Materials Science and Engineering

The unique structural and photophysical properties of this compound and its derivatives have positioned them as valuable compounds in various fields of advanced research, including materials science and engineering. The benzoxazole moiety, a fluorescent heterocyclic system, forms the core of these applications, which range from the development of sensitive optical materials to the exploration of novel agrochemicals and specialized conservation treatments.

Fluorescent Probes and Optical Materials Development

The inherent fluorescence of the benzoxazole core is a key feature exploited in the development of advanced optical materials. Derivatives are frequently studied for their potential as fluorescent dyes, optical brighteners for polymers like polyesters and polyamides, and as light emitters in organic light-emitting devices (LEDs). researchgate.net The stability of these compounds under light exposure is a particularly valuable characteristic among fluorescent dyes. researchgate.net

The design of fluorescent chemosensors is a significant area of research, where molecules are engineered to detect specific ions or molecules (analytes) with high sensitivity and selectivity. rsc.org Derivatives of this compound are excellent candidates for such applications. The fundamental design involves linking the benzoxazole fluorophore to a specific recognition moiety that can interact with the target analyte. This interaction alters the photophysical properties of the molecule, resulting in a detectable change in fluorescence, such as quenching or enhancement. mdpi.com

Research has focused on creating derivatives capable of detecting various analytes:

Metal Ions: By incorporating specific binding sites, such as crown ethers, into the benzoxazole structure, researchers have developed sensors for various metal cations. researchgate.net The binding of a metal ion to the recognition site modulates the electronic properties of the fluorophore, leading to a visible signal. researchgate.net

Biothiols: The strong nucleophilicity of biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) can be exploited. rsc.org Probes are designed to undergo specific reactions, such as conjugate addition-cyclization with acrylates, which restores the fluorescence of the benzoxazole core upon reacting with the target biothiol. rsc.org

Explosives: Highly sensitive sensors for detecting nitroaromatic explosives have been developed using donor-acceptor (D-A) type fluorescent probes. rsc.org A fluorescent nanofiber film incorporating a carbazole-functionalized benzoxazole derivative demonstrated effective fluorescence quenching in the presence of explosive vapors like trinitrotoluene (TNT) and cyclotrimethylene trinitramine (RDX). rsc.org The high surface area of the nanofibers enhances the interaction between the sensor and the analyte, increasing detection sensitivity. rsc.org

The following table summarizes examples of sensing systems based on benzoxazole derivatives.

Sensor TypeTarget Analyte(s)Sensing MechanismReference
Benzoxazolyl-alanine DerivativesMetal CationsComplexation leading to fluorescence modulation. researchgate.net
Acrylic Ester BenzothiazoleCysteine (Cys), Homocysteine (Hcy)Conjugate addition followed by cyclization to release the fluorophore. rsc.org
Carbazole-functionalized Benzoxazole NanofiberNitroaromatic Explosives (TNT, RDX)Fluorescence quenching via proton transfer that blocks intramolecular charge transfer (ICT). rsc.org

The suitability of this compound derivatives for optoelectronic applications is determined through detailed photophysical characterization. These studies measure key properties that predict the material's performance in devices like organic light-emitting diodes (OLEDs).

A comprehensive study of 3-benzoxazol-2-yl-chromen-2-one, a related derivative, revealed several important characteristics. The compound exhibits high molar absorptivities, indicating efficient light absorption. researchgate.net It also shows high fluorescence quantum yields, meaning it efficiently converts absorbed light into emitted light, a crucial property for display and lighting applications. researchgate.net The study noted that the fluorescence quantum yield decreases as the polarity of the solvent increases, suggesting that internal conversion becomes a more dominant deactivation pathway in polar environments. researchgate.net

Furthermore, the generation of singlet oxygen was measured, which is relevant for applications in photodynamic therapy and for understanding photodegradation pathways. researchgate.net Theoretical calculations, such as semi-empirical (PM3) and ZINDO/S methods, are often used to complement experimental data, helping to predict the electronic structure and spectra of these materials. researchgate.net

The table below presents key photophysical data for the 3-benzoxazol-2-yl-chromen-2-one derivative.

PropertyValue/ObservationSignificanceReference
Molar Absorptivity (ε)14,800 - 22,900 dm³/mol·cmHigh efficiency of light absorption. researchgate.net
Fluorescence Quantum Yield (Φf)High, but decreases with solvent polarity.Efficient light emission, crucial for LEDs. researchgate.net
Stokes ShiftIncreases with solvent polarity.Indicates stabilization of the excited state in polar environments. researchgate.net
Singlet Oxygen Quantum Yield (ΦΔ)0.15 (in chloroform)Indicates some potential for photosensitization. researchgate.net
SolvatochromismLimited, attributed to the benzoxazole group.The color of emitted light is relatively stable in different environments. researchgate.net

Agrochemical Research and Development

The benzoxazole scaffold is an important structure in the discovery of new agricultural chemicals due to its broad spectrum of biological activities. mdpi.com Derivatives have been investigated for various applications, including as fungicides, antimicrobials, and herbicides. mdpi.commdpi.com The structural stability and multiple modifiable sites on the benzoxazole ring make it a valuable platform for developing new active compounds. mdpi.com

Research into benzoxazole derivatives has shown significant promise in developing new herbicides and insecticides. mdpi.com For instance, certain 2,6-disubstituted-4,5,6,7-tetrahydro researchgate.netmdpi.comthiazolo[4,5-b]pyridine derivatives containing a benzoxazole moiety exhibited potent herbicidal activity against significant grass weeds in pre-emergence tests. beilstein-journals.org

Additionally, the benzyl alcohol component of the parent molecule, this compound, is itself known to possess systemic herbicidal properties, acting on both foliage and roots. google.comwipo.int This suggests that derivatives incorporating this structure may benefit from a dual mechanism of action or enhanced activity.

While direct insecticidal data on this compound is limited, broader studies on related benzoxazole derivatives have confirmed their potential. For example, studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed selective antibacterial activity against Gram-positive bacteria and antifungal properties, highlighting the scaffold's utility in creating bioactive molecules for crop protection. nih.govresearchgate.net

The following table details examples of agrochemical activity found in benzoxazole derivatives.

Compound ClassActivity TypeTarget Organism(s)Reference
Benzoxazole-thiazolopyridine derivativesHerbicidalGrass weeds (pre-emergence) beilstein-journals.org
Benzyl AlcoholHerbicidalGeneral undesirable vegetation (systemic) google.comgoogle.com
3-(2-benzoxazol-5-yl)alanine derivativesAntibacterial, AntifungalBacillus subtilis, Candida albicans nih.govresearchgate.net
General Benzoxazole/Benzothiazole derivativesAntibacterialXanthomonas oryzae (Xoc, Xoo) mdpi.com

Conservation Science and Art Restoration (Specific Chemical Cleaning Applications)

In the field of art conservation, the choice of cleaning agents is critical to avoid damaging sensitive or water-soluble materials on artworks. getty.eduresearchgate.net While there is no documented use of this compound itself, its parent compound, benzyl alcohol, is a well-established solvent used for specific and controlled cleaning applications, particularly for varnish removal from oil paintings. mdpi.comtalasonline.com

Benzyl alcohol is valued for its intermediate polarity, which allows it to act as a solvent for aged varnishes without being as aggressive as many other organic solvents. mdpi.com Its low volatility also allows for longer working times. To control its action and prevent it from swelling or leaching the underlying paint layers, conservators often apply it in the form of gelled emulsions. mdpi.com These gels confine the solvent to the surface, allowing for the gentle and gradual removal of varnish layers. researchgate.netmdpi.com

A typical cleaning system involves a surfactant-free, water-in-oil gelled emulsion containing benzyl alcohol. mdpi.com The gel can be prepared with various gelling agents, such as xanthan gum or polyacrylates, to achieve the desired consistency and control. mdpi.com In some cases, a temporary protective layer, like the siloxane cyclomethicone D5, is applied to the painting before the gel to further protect the original paint from the solvent's action. mdpi.com

The table below outlines the components of a benzyl alcohol-based cleaning system used in art conservation.

ComponentFunctionRationale for UseReference
Benzyl Alcohol (BAl)Active solventEffective at dissolving aged varnishes with controlled action. mdpi.com
Gelling Agent (e.g., Xanthan Gum)ThickenerConfines the solvent to the surface, preventing uncontrolled penetration. mdpi.com
Water (as dispersing phase)VehicleCreates an emulsion to moderate the solvent's strength. mdpi.com
Cyclomethicone D5 (optional)Temporary HydrophobizationProtects underlying paint layers from the solvent. mdpi.com
Development of Selective Solvent Systems for Oil-Based Interventions

Information regarding the specific use of this compound or its direct derivatives in the development of selective solvent systems for oil-based interventions is not available in the reviewed scientific literature. Research in this area often focuses on more common solvents like benzyl alcohol itself, which is used in formulations for varnish removal and as a general solvent for resins and coatings. wikipedia.orgmdpi.com Studies on benzyl alcohol have explored its use in surfactant-free microemulsions for cleaning applications in art conservation, but this does not extend to the specific benzoxazole derivative requested. mdpi.com

Molecular Design for Enhanced Cleaning Specificity

There is no specific information in the available literature concerning the molecular design of this compound derivatives for enhanced cleaning specificity. While the molecular design of benzoxazole derivatives is a broad area of research, current studies focus predominantly on their synthesis for biological and medicinal applications, such as creating antimicrobial and anticancer agents. nih.govnih.govnih.gov These design strategies revolve around optimizing interactions with biological targets rather than tailoring solvent properties for cleaning. nih.gov

Contributions to Organic Electronics

Research has shown that benzoheterocyclic derivatives, including those with benzoxazole groups, can function as the emission layer in OLEDs. researchgate.netcambridge.org For instance, devices using certain benzoxazole derivatives as the emission layer have been shown to emit blue-green light. researchgate.netcambridge.org While these initial devices sometimes exhibit lower electroluminescence (EL) efficiency compared to standard materials like Alq3 (Tris(8-hydroxyquinolinato)aluminium), their current densities can be higher at the same applied voltage. researchgate.netcambridge.org

Table 1: Performance of Selected Benzoxazole Derivatives in OLEDs

Derivative Type Application Layer Emission Color Maximum Luminance (cd/m²) Maximum EL Efficiency (lm/W) Reference
Stylyl & Triphenylamine-containing Benzoxazole Emission Layer Blue-Green Not Reported 0.1 researchgate.netcambridge.org
TPD derivative with Stylyl & Benzoxazole groups Hole Transport Layer Not Applicable 12,000 1.1 cambridge.org
Carbazole-π-Phenanthrimidazole (BCzB-PPI) Emitter Deep-Blue 11,364 4.43% (EQE) nih.gov

Future Research Directions and Perspectives

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and efficient methods for synthesizing 2-substituted benzoxazoles is a critical area of future research. Traditional methods often involve harsh conditions, toxic catalysts, and long reaction times. nih.gov Future efforts should focus on "green" chemistry approaches.

Key areas for advancement include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques have already shown promise in significantly reducing reaction times and improving yields for benzoxazole (B165842) derivatives. mdpi.com Further optimization for the synthesis of 3-(Benzoxazol-2-yl)benzyl alcohol could lead to more efficient and sustainable production.

Novel Catalysts: The exploration of eco-friendly and reusable catalysts, such as fly ash, TiO2–ZrO2, and imidazolium (B1220033) chloride, can offer alternatives to toxic metal catalysts. nih.govmdpi.comrsc.org Research into magnetic ionic liquids supported on nanoparticles also presents a green and efficient catalytic system that can be easily recovered and reused. nih.gov

Table 1: Comparison of Conventional and Sustainable Synthetic Methods for Benzoxazoles
MethodTypical ConditionsAdvantagesChallengesReference
ConventionalStrong acids, high temperatures, long reaction timesWell-establishedHarsh conditions, toxic byproducts, low yields nih.gov
Microwave-assistedShorter reaction times (minutes), controlled heatingRapid, high yields, energy efficientSpecialized equipment required mdpi.comrsc.org
Ultrasound-assistedShorter reaction times, ambient temperatureEnergy efficient, can improve yieldsScale-up can be challenging mdpi.com
Green Catalysts (e.g., fly ash, ionic liquids)Milder conditions, reusable catalystsEnvironmentally friendly, reduced wasteCatalyst development and optimization nih.govnih.gov

Elucidation of Deeper Mechanistic Understandings through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involved in the synthesis and function of this compound is crucial for its rational design and optimization. Future research should integrate experimental studies with computational modeling to gain deeper insights.

Mechanistic Studies of Synthesis: Investigating the step-by-step mechanism of benzoxazole formation, for instance, through polyphosphoric acid and phosphorus pentoxide−methanesulfonic acid reagents, can lead to more controlled and efficient synthetic protocols. acs.org Computational tools like Density Functional Theory (DFT) can be employed to model reaction pathways and transition states, complementing experimental findings. researchgate.net

Conformational Analysis: The rotational dynamics of the benzoxazole and benzyl (B1604629) alcohol moieties can significantly influence the compound's properties. Computational studies can predict stable conformations and the energy barriers between them, which can be experimentally verified using techniques like low-temperature NMR spectroscopy. acs.org

Excited-State Dynamics: For applications in materials science and photochemistry, understanding the behavior of the molecule upon light absorption is essential. Computational studies can elucidate the complex excited-state and ground-state thermal behavior, paving the way for the design of molecular machines and functional systems. acs.org

Rational Design of Multi-functional Benzoxazole-Benzyl Alcohol Hybrid Compounds with Tunable Properties

The inherent structure of this compound allows for extensive modification to create multi-functional hybrid compounds with tailored properties. The strategic introduction of different functional groups on both the benzoxazole ring and the benzyl ring can fine-tune its electronic, optical, and biological characteristics.

Structure-Property Relationships: Systematic studies on how substituents at various positions of the benzoxazole and phenyl rings affect the compound's properties are needed. For example, substitutions at the C-2 and C-5 positions of the benzoxazole ring are known to be important for biological activity. mdpi.com

Tunable Electronic Properties: By incorporating electron-donating or electron-withdrawing groups, the electronic properties of the molecule can be modulated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Enhanced Biological Activity: The design and synthesis of new derivatives can lead to compounds with improved therapeutic potential. For instance, incorporating moieties like hydrazone and 1,3,4-oxadiazole (B1194373) has resulted in benzoxazole derivatives with significant cytotoxic effects against cancer cells. nih.gov The lipophilic nature of benzoxazoles, which enhances membrane permeability, makes them promising candidates for drug development. mdpi.com

Exploration of Novel Applications in Emerging Scientific and Technological Fields

While benzoxazoles are well-known for their pharmacological activities, the unique combination in this compound could unlock novel applications in other scientific and technological domains. nih.govresearchgate.nettandfonline.com

Materials Science: The rigid, planar structure of the benzoxazole core makes it an excellent building block for high-performance polymers. Polybenzoxazoles are known for their exceptional thermal stability and mechanical properties. mdpi.comacs.org Future research could explore the incorporation of this compound into polymer backbones to create materials with enhanced properties.

Organic Electronics: The fluorescent properties of many benzoxazole derivatives suggest their potential use as emitters or host materials in OLEDs. The benzyl alcohol group could be further functionalized to tune the emission color and improve device performance.

Sensors: The benzoxazole moiety can act as a fluorophore, and its fluorescence can be sensitive to the local environment. This opens up possibilities for developing chemosensors for the detection of specific ions or molecules.

Table 2: Potential Applications of Benzoxazole Derivatives
FieldPotential ApplicationKey Structural FeaturesReference
MedicineAnticancer, Antimicrobial AgentsHeterocyclic core, lipophilicity, specific substitutions mdpi.comnih.govnih.gov
Materials ScienceHigh-performance polymers, ThermosetsRigid benzoxazole ring, potential for cross-linking mdpi.comacs.org
Organic ElectronicsOLEDs, OFETsFluorescent properties, tunable electronic structure nih.gov
SensorsChemosensorsEnvironment-sensitive fluorescence nih.gov

Predictive Modeling for Structure-Property and Structure-Activity Relationships

As the number of synthesized derivatives of this compound grows, computational tools for predictive modeling will become indispensable for accelerating the discovery of new compounds with desired properties.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): These models establish a mathematical relationship between the chemical structure of a molecule and its physical properties or biological activity. nih.govrsc.org By developing robust QSPR/QSAR models for benzoxazole derivatives, the properties of new, unsynthesized compounds can be predicted, saving time and resources. nih.gov

Machine Learning and AI: Advanced machine learning algorithms and artificial intelligence can be used to screen large virtual libraries of potential derivatives and identify the most promising candidates for synthesis and testing. acs.orgmdpi.com These approaches can analyze complex datasets and uncover subtle structure-property relationships that may not be apparent from traditional analysis. nih.gov

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict how different derivatives of this compound bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This information is invaluable for the rational design of more potent and selective therapeutic agents.

Q & A

Q. What are the established synthetic routes for preparing 3-(Benzoxazol-2-yl)benzyl alcohol, and what are their critical optimization parameters?

The synthesis of this compound typically involves cross-coupling reactions or functional group transformations. For example, benzoxazole derivatives can be synthesized via cyclization of ortho-aminophenol derivatives with carboxylic acids or aldehydes under acidic conditions . Catalytic methods, such as using cerium phosphate catalysts in esterification (as demonstrated for benzyl acetate synthesis), may also apply. Key parameters include reaction temperature (optimized between 60–80°C for benzoxazole ring formation), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors (e.g., benzyl alcohol derivatives to benzoxazole intermediates) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Chromatography : HPLC or GC-MS for purity assessment, using mobile phases like acetonitrile/water gradients .
  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm the benzoxazole ring and benzyl alcohol moiety (e.g., δ 4.6–5.0 ppm for –CH₂OH protons) .
    • FT-IR for hydroxyl (–OH, ~3300 cm⁻¹) and benzoxazole C=N (~1620 cm⁻¹) stretches .
  • XRD : For crystalline structure determination, particularly if the compound forms stable polymorphs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : In airtight containers at 2–8°C, protected from light to prevent oxidation .
  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • First Aid : For accidental exposure, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling up this compound synthesis while minimizing by-products?

Adopt a uniform experimental design (UED) to test variables like catalyst loading (e.g., 1–5 mol% cerium phosphate), reaction time (6–24 hrs), and solvent systems. Kinetic modeling (e.g., pseudo-first-order kinetics) can identify rate-limiting steps, while GC-MS tracks by-product formation (e.g., oxidation to benzaldehyde derivatives) . For example, increasing catalyst acidity reduces side reactions in benzyl alcohol esterification .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions or esterification?

The benzoxazole ring acts as an electron-withdrawing group, enhancing the electrophilicity of the benzyl alcohol’s –CH₂OH group. In esterification, the hydroxyl group undergoes nucleophilic attack by acylating agents (e.g., acetic anhydride), facilitated by acid catalysts like H₂SO₄ or enzymatic lipases . Computational studies (DFT) can model transition states, revealing steric effects from the benzoxazole substituents .

Q. Are there computational models predicting the solvatochromic or antioxidant properties of this compound?

Yes. Solvatochromic parameters (e.g., ET(30) scale) correlate with solvent polarity effects on the compound’s UV-Vis absorption. For antioxidant activity, DFT calculations predict radical scavenging potential via H-atom transfer (HAT) from the –CH₂OH group, with bond dissociation energies (BDE) < 85 kcal/mol indicating high activity . Experimental validation via DPPH/ABTS assays is recommended .

Q. How does the benzoxazole moiety influence the compound’s stability under varying pH and temperature conditions?

  • pH Stability : The benzoxazole ring is stable in neutral to weakly acidic conditions (pH 4–7) but hydrolyzes in strong acids (pH < 2) or bases (pH > 10), forming aminophenol derivatives.
  • Thermal Stability : Decomposition occurs above 150°C, with TGA showing mass loss steps corresponding to benzoxazole ring breakdown .

Q. What are unexplored research directions for this compound in pharmaceutical or materials science applications?

  • Drug Delivery : As a prodrug carrier due to its hydrolyzable benzyl alcohol group .
  • Polymer Chemistry : As a monomer for benzoxazole-containing polymers with high thermal stability .
  • Antimicrobial Agents : Structure-activity relationship (SAR) studies against Gram-negative bacteria, leveraging the benzoxazole’s π-π stacking with microbial enzymes .

Methodological Considerations Table

Parameter Recommendation Reference
Optimal Reaction Temp60–80°C for benzoxazole cyclization
Catalyst for Esterification3 mol% ammonium cerium phosphate
HPLC Mobile PhaseAcetonitrile/water (70:30 v/v), 1.0 mL/min flow
Stability pH Range4–7 (neutral to weakly acidic)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.